5-Hydrazinyl-2-methylpyridine hydrochloride
Overview
Description
5-Hydrazinyl-2-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol . It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the 5-position and a methyl group at the 2-position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-methylpyridine hydrochloride typically involves the reaction of 2-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazinyl derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-2-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Hydrazinyl-2-methylpyridine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2-methylpyridine hydrochloride is primarily related to its hydrazinyl group, which can interact with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This interaction can result in changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-5-methylpyridine hydrochloride: A similar compound with the hydrazinyl group at the 2-position and the methyl group at the 5-position.
5-Hydrazinyl-2-methylpyridine: The non-hydrochloride form of the compound.
Uniqueness
5-Hydrazinyl-2-methylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydrazinyl and methyl groups in specific positions on the pyridine ring allows for unique reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
(6-methylpyridin-3-yl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)4-8-5;/h2-4,9H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULVNVPJXXJEAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647548 | |
Record name | 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896133-77-0 | |
Record name | 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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